4-Amino-3-chloro-2,5,6-trifluoropyridine
Description
Significance of Fluorinated and Chlorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The incorporation of fluorine and chlorine atoms into pyridine scaffolds has a profound impact on the physicochemical and biological properties of the resulting molecules. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Fluorine's high electronegativity and ability to form strong bonds with carbon contribute to these desirable effects. Similarly, chlorine atoms can modulate the electronic properties of the pyridine ring and provide sites for further chemical transformations.
In modern organic synthesis, fluorinated and chlorinated pyridine scaffolds are instrumental as versatile intermediates. The differential reactivity of the carbon-halogen bonds allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures with high precision. These scaffolds are particularly important in the synthesis of agrochemicals and pharmaceuticals, where the pyridine motif is a common structural feature. For instance, certain chlorofluoropyridines serve as key intermediates in the preparation of herbicides. googleapis.com
Overview of the Academic Research Landscape of 4-Amino-3-chloro-2,5,6-trifluoropyridine and its Structural Analogues
The academic research landscape of this compound is primarily focused on its synthesis and its utility as a reactive intermediate. It is recognized as a reactive and somewhat unstable compound, finding application in the synthesis of specialized dyes, such as hypsochromic dyes. biosynth.com Research has also explored its interactions with other molecules in the context of supramolecular chemistry, where its fluorophore properties have been of interest. biosynth.com
The synthesis of this compound and its analogues often starts from more heavily halogenated pyridines, such as pentachloropyridine (B147404). chemicalbook.com The synthetic strategies involve sequential nucleophilic substitution reactions to introduce the amino and fluoro groups. The precise control of reaction conditions is crucial to achieve the desired substitution pattern.
Structural analogues, such as 4-amino-3,5-dichloro-2,6-difluoropyridine, are also of significant interest and are often prepared from precursors like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) through amination reactions. googleapis.com These analogues are key intermediates in the synthesis of various agrochemicals.
Detailed Research Findings
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a readily available polyhalogenated pyridine. One of the common starting materials is pentachloropyridine. The general strategy involves a sequence of fluorination and amination reactions.
A plausible synthetic route starting from pentachloropyridine is outlined below. It is important to note that specific reaction conditions and yields can vary based on the reagents and methodologies employed.
Table 1: Plausible Synthetic Route and Conditions for this compound
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Pentachloropyridine | Alkali-metal fluoride (B91410) (e.g., KF) in an aprotic amide solvent (e.g., N-methyl-2-pyrrolidone) at elevated temperatures. | 3,5-Dichloro-2,4,6-trifluoropyridine |
| 2 | 3,5-Dichloro-2,4,6-trifluoropyridine | Further fluorination under more stringent conditions or selective amination. | Intermediate polyfluorochloro-pyridines |
| 3 | Intermediate | Treatment with ammonia (B1221849). | This compound |
This table is a representation of a general synthetic strategy. Specific yields and detailed reaction conditions are often proprietary or vary between different published procedures.
Spectroscopic Data of this compound
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry | Molecular Formula: C₅H₂ClF₃N₂ Molecular Weight: 182.53 g/mol biosynth.com |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C-F stretching, and C-Cl stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the protons of the amino group. ¹³C NMR: Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached halogen and amino groups. ¹⁹F NMR: Signals for the three fluorine atoms, with distinct chemical shifts due to their different positions on the pyridine ring. |
Detailed spectral data including specific chemical shifts (ppm) and coupling constants (Hz) would be found in specialized analytical chemistry publications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,5,6-trifluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGMBUFHHBUVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392952 | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2693-57-4 | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-chloro-2,5,6-trifluoro-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 4 Amino 3 Chloro 2,5,6 Trifluoropyridine and Derived Compounds
Strategies for the Construction and Functionalization of the Polyhalogenated Pyridine (B92270) Ring System
The creation of a polyhalogenated pyridine core, such as the one in 4-Amino-3-chloro-2,5,6-trifluoropyridine, is the foundational step in its synthesis. These strategies typically begin with a more readily available pyridine derivative, which is then subjected to extensive halogenation, or by building the ring system from acyclic precursors.
One common industrial approach is the direct halogenation of pyridine or substituted pyridines at high temperatures. youtube.com Because pyridine is an electron-deficient heterocycle, electrophilic substitutions often require harsh conditions. youtube.com Radical halogenations, for instance, can lead to the introduction of multiple halogen atoms, though they may produce mixtures of regioisomers and polyhalogenated products. youtube.com
A more controlled method involves starting with a pre-functionalized or fully halogenated pyridine, such as pentachloropyridine (B147404) or pentafluoropyridine (B1199360). chemicalbook.comrsc.org These compounds serve as versatile platforms for introducing a variety of functional groups through sequential substitution reactions. For example, pentafluoropyridine can be transformed into pyridine derivatives with five different functional groups through a sequence of nucleophilic aromatic substitution and palladium-catalyzed coupling processes. rsc.org The synthesis of this compound can originate from pentachloropyridine, which undergoes a series of halogen exchange and substitution reactions to yield the desired product. chemicalbook.com
Nucleophilic Aromatic Substitution (SNAr) Approaches to this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pyridine chemistry. The electron-deficient nature of the pyridine ring, which is further amplified by the presence of electron-withdrawing halogen substituents, makes it highly susceptible to attack by nucleophiles. youtube.com This reactivity is fundamental to the synthesis of this compound.
The final step in the synthesis of this compound is typically the introduction of the C4-amino group via an SNAr reaction. The most common precursor for this transformation is 3-Chloro-2,4,5,6-tetrafluoropyridine. ontosight.ainih.gov In this reaction, a nucleophilic source of ammonia (B1221849) (such as aqueous ammonia or ammonia in an organic solvent) displaces the fluorine atom at the 4-position of the pyridine ring. The fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient rings, often showing higher reactivity than other halogens.
The regioselectivity of the amination reaction is a critical aspect of the synthesis. Nucleophilic attack on the pyridine ring is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). youtube.comstackexchange.comquimicaorganica.org This preference is explained by the stability of the intermediate formed during the reaction.
The SNAr mechanism is a two-step addition-elimination process. youtube.comnih.gov
Addition: The nucleophile (e.g., NH₃ or NH₂⁻) attacks the C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored.
When the attack occurs at the 4-position, the negative charge of the Meisenheimer intermediate can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. stackexchange.comvaia.com This resonance stabilization, where the charge resides on the heteroatom, makes the intermediate significantly more stable compared to the one formed from an attack at the 3-position, where such delocalization is not possible. stackexchange.comvaia.com This inherent electronic property of the pyridine ring directs the incoming amino group to the 4-position with high selectivity.
Figure 1. Resonance stabilization of the intermediate in the SNAr reaction at the 4-position of a polyhalogenated pyridine.
The efficiency and yield of the amination reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, and the concentration of the aminating agent.
Temperature: SNAr reactions on halogenated pyridines often require elevated temperatures to proceed at a practical rate, although highly activated substrates can react under milder conditions. nih.govacs.org The reaction temperature must be carefully controlled to achieve complete conversion while minimizing potential side reactions or degradation of the product.
Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, are often used as they can solvate the cationic species and facilitate the nucleophilic attack. In some cases, the reaction can be carried out in aqueous media or the aminating reagent itself can serve as the solvent. researchgate.net
Reagent Stoichiometry: The concentration of the aminating agent (e.g., ammonium (B1175870) hydroxide) is a crucial factor. A sufficient excess is typically used to drive the reaction to completion. The use of a base may also be required to neutralize the HF or HCl generated during the reaction, although the aminating agent itself is often basic enough to serve this purpose.
The table below summarizes typical variables considered during the optimization of the amination of 3-Chloro-2,4,5,6-tetrafluoropyridine.
| Parameter | Variable | General Effect on Reaction |
|---|---|---|
| Temperature | Low vs. High | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Solvent | Polar Aprotic vs. Protic | Polar aprotic solvents (e.g., DMSO, DMF) are often preferred for SNAr reactions. |
| Aminating Agent | NH₃ (gas) vs. NH₄OH (aq) | The choice affects concentration, pressure, and handling requirements. Aqueous ammonia is often convenient. |
| Stoichiometry | Molar Excess of Amine | An excess of the amine is typically used to ensure complete conversion of the starting material. |
Halogen exchange (HALEX) reactions are vital for preparing the highly fluorinated pyridine precursors needed for SNAr reactions. google.com These reactions typically involve the substitution of chlorine atoms with fluorine atoms. For example, starting from pentachloropyridine, a series of HALEX and substitution steps can be used to synthesize 3-chloro-2,4,5,6-tetrafluoropyridine.
The Swarts reaction and related modifications are commonly employed, using a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace chloride ions. organicmystery.com The process is often performed at high temperatures, sometimes in a polar aprotic solvent like sulfolane (B150427) or N-methyl-2-pyrrolidone (NMP). google.com The use of phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can facilitate the reaction under milder conditions by increasing the effective reactivity of the fluoride salt. google.comgoogle.com The extent of fluorination can be controlled by tuning the reaction conditions, allowing for the selective synthesis of specific chlorofluoropyridine isomers.
Amination of Polyhalogenated Pyridine Precursors to Yield this compound
Metal-Catalyzed Cross-Coupling Strategies for Derivatization of Halogenated Pyridines
Once this compound is synthesized, it can be further modified using a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the creation of diverse molecular architectures. researchgate.net The differing reactivity of the C-Cl and C-F bonds on the pyridine ring can potentially allow for selective functionalization. Generally, in palladium-catalyzed couplings, the reactivity of halogens follows the order C-I > C-Br > C-Cl >> C-F, making the C-Cl bond the primary site for substitution. mdpi.com
Common cross-coupling reactions applicable to halogenated pyridines include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halogenated pyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.comacs.org It is widely used due to its functional group tolerance and the stability of the boron reagents. mdpi.com
Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, forms a C-C bond between the halogenated pyridine and a terminal alkyne. researchgate.netmdpi.com It is a highly efficient method for introducing alkynyl moieties.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms C-N bonds by coupling the halo-pyridine with an amine. This allows for the introduction of secondary or tertiary amino groups. researchgate.net
Stille Coupling: This reaction uses a palladium catalyst to couple the halo-pyridine with an organostannane (organotin) reagent to form a C-C bond. rsc.org
These cross-coupling strategies allow for the derivatization of the this compound scaffold, providing access to a wide range of complex molecules for further investigation.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst + Cu(I) co-catalyst + Base |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd catalyst + Ligand + Base |
| Stille | Organostannane (R-SnR'₃) | C-C | Pd catalyst |
Suzuki-Miyaura Coupling and its Applicability to Fluorinated Pyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The applicability of this reaction to highly substituted and electron-deficient rings, such as in this compound, presents unique challenges and opportunities. The pyridine ring is already electron-deficient, and this effect is greatly amplified by the presence of three fluorine atoms and one chlorine atom. This high degree of halogenation makes the C-Cl bond at the 3-position a prime site for oxidative addition.
However, research on polyfluorinated aromatic systems highlights several challenges. The strong electron-withdrawing nature of the fluorine atoms can make the substrates less reactive in some catalytic cycles while making them more susceptible to side reactions. One significant side reaction is nucleophilic aromatic substitution (SNAr) of a fluorine atom, where the base used in the coupling reaction can act as a nucleophile, leading to undesired byproducts. Furthermore, highly fluorinated phenylboronic acids can be prone to rapid deboronation under basic conditions, reducing the efficiency of the transmetalation step.
To overcome these challenges, specific conditions have been developed for fluorinated systems. The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. In some cases, additives are used to facilitate the reaction. For instance, the inclusion of silver(I) oxide (Ag₂O) has been shown to accelerate the desired coupling reaction over the competing SNAr of fluorine in related fluorophenylpyridine syntheses. Careful selection of a milder base can also minimize deboronation and other side reactions.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Component | Examples | Function/Rationale |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands stabilize the catalyst and promote key reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation; milder bases are often preferred for sensitive substrates. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction kinetics. |
| Additive | Ag₂O, CsF | Can accelerate transmetalation and suppress side reactions like SNAr. |
Palladium-Catalyzed C-N Bond Formation Reactions
Palladium-catalyzed C-N bond formation, widely known as the Buchwald-Hartwig amination, is a powerful method for constructing aryl-nitrogen bonds. This reaction couples aryl halides or triflates with a wide range of amine nucleophiles. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
For a substrate like this compound, the C-Cl bond is the most likely site for this transformation, allowing for the introduction of a new nitrogen-based substituent at the C3 position. The existing amino group at the C4 position and the electron-deficient nature of the pyridine ring are key factors influencing the reaction's success. The amino group can potentially coordinate with the palladium catalyst, which could inhibit catalytic activity. Therefore, the selection of an appropriate ligand is crucial to mitigate this effect and facilitate the desired coupling.
Research has shown that bulky, electron-rich phosphine ligands are highly effective for the amination of challenging substrates, including electron-deficient heteroaryl chlorides. These ligands create a sterically hindered and electron-rich palladium center that promotes the typically difficult oxidative addition of the aryl chloride and the final reductive elimination step. Catalyst systems based on ligands such as Xantphos and various biaryl phosphines have proven effective for the amination of halopyridines. The choice of base is also critical, with non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly used.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Base | Common Solvents | Applicability Notes |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane, Toluene | Effective for a range of heteroaromatic amines and halides. |
| Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | Highly active system, allows for room-temperature reactions with some substrates. |
| Pd(OAc)₂ | (o-biphenyl)PCy₂ | NaOtBu, K₃PO₄ | Toluene, Dioxane | Effective for functionalized substrates and acyclic secondary amines. |
| RuPhos-Pd G3 | RuPhos (precatalyst) | K₂CO₃, Cs₂CO₃ | t-BuOH, Dioxane | Precatalyst offers high activity and stability for challenging couplings. |
Multi-Step Synthetic Sequences for Complex Derivatives of this compound
This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry. Its utility is demonstrated in patent literature, where it is cited as a starting material for the synthesis of fluoroalkoxy-substituted benzamides, which have applications as cyclic nucleotide phosphodiesterase inhibitors.
A representative synthetic sequence involves the N-acylation of the amino group of this compound with a substituted benzoyl chloride. This multi-step process can be outlined as follows:
Activation of the Carboxylic Acid: The synthesis begins with a substituted benzoic acid, for example, a fluoroalkoxy-substituted benzoic acid. This acid is first converted into a more reactive acylating agent, typically an acid chloride. This is achieved by treating the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step generates the corresponding substituted benzoyl chloride intermediate.
N-Acylation Reaction: The prepared benzoyl chloride is then reacted with this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the amino group of the pyridine, forming a more nucleophilic sodium amide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride and forming the final N-acylated product, a complex benzamide (B126) derivative.
This sequence effectively uses the amino group of the pyridine as a handle to append a larger, functionalized moiety, yielding a complex derivative while retaining the highly halogenated pyridine core for further potential modifications or to influence the final molecule's electronic properties.
Advancements in Green Chemistry Principles for the Synthesis of Halogenated Aminopyridines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated aminopyridines, significant advancements have been made to align with these principles, focusing on reducing waste, using safer solvents, and improving energy efficiency.
One major area of progress is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water has emerged as a promising solvent for some synthetic transformations. For instance, base-promoted selective amination of polyhalogenated pyridines has been successfully developed using water as the solvent, offering a greener alternative to traditional palladium-catalyzed methods that often require organic solvents.
Another key advancement is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts for a variety of heterocyclic compounds, including fluorinated pyrimidines and aminopyridines. chemicalbook.com This technique provides rapid and uniform heating, often leading to cleaner reactions under milder conditions compared to conventional heating methods.
Furthermore, there is a growing emphasis on developing catalyst systems that are more sustainable. While palladium is a highly effective catalyst, it is also a precious and costly metal. Research into using more abundant and less toxic base metals like copper or nickel for cross-coupling reactions is an active area. Additionally, efforts are being made to develop metal-free catalytic systems. For example, metal-free N-H insertion reactions provide an alternative pathway for C-N bond formation, avoiding the need for transition metal catalysts altogether. The development of solvent-free and halide-free reaction conditions, such as the direct C-H functionalization of pyridine N-oxides, represents another significant step towards more atom-economical and sustainable synthetic routes.
Advanced Spectroscopic and Crystallographic Investigations of 4 Amino 3 Chloro 2,5,6 Trifluoropyridine
Vibrational Spectroscopy: Raman, Attenuated Total Reflectance Infrared (ATR-IR), and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Studies
The vibrational properties of solid-phase 4-Amino-3-chloro-2,5,6-trifluoropyridine have been extensively studied using multiple techniques to capture a comprehensive vibrational profile. The Raman spectrum was recorded from 100-3700 cm⁻¹, while ATR-IR and DRIFT spectra were obtained in the 400-4000 cm⁻¹ range. researchgate.netelsevierpure.com
Analysis of Fundamental Vibrational Modes and Comprehensive Band Assignments
Detailed vibrational assignments for this compound were achieved through a combined approach of experimental spectroscopy and theoretical calculations. Density Functional Theory (DFT) calculations, specifically using the B3LYP method with basis sets up to 6–311++G(d,p), were employed to predict vibrational wavenumbers. researchgate.netelsevierpure.com These theoretical predictions were correlated with the experimental data from Raman, ATR-IR, and DRIFT spectroscopy.
The assignments were further refined using normal coordinate analyses (NCA) and potential energy distributions (PEDs), which help in understanding the contribution of different internal coordinates to each vibrational mode. researchgate.netelsevierpure.com This rigorous approach allowed for the confident allocation of fundamental modes, including the C-F and C-Cl stretching and bending vibrations, which are often complex due to extensive mixing of vibrational coordinates. researchgate.netelsevierpure.com
Table 1: Summary of Spectroscopic and Computational Methods
| Technique/Method | Spectral Range / Basis Set | Purpose |
|---|---|---|
| Raman Spectroscopy | 100-3700 cm⁻¹ | Analysis of fundamental vibrational modes in the solid phase. researchgate.netelsevierpure.com |
| ATR-IR Spectroscopy | 500-4000 cm⁻¹ | Identification of functional groups and vibrational modes. researchgate.netelsevierpure.com |
| DRIFT Spectroscopy | 400-4000 cm⁻¹ | Solid-phase infrared vibrational analysis. researchgate.netelsevierpure.com |
| DFT (B3LYP) | up to 6–311++G(d,p) | Geometry optimization and prediction of vibrational frequencies. researchgate.netelsevierpure.com |
Elucidation of Molecular Conformations and Amino-Imino Tautomeric Equilibria in Solid and Solution Phases
The structural complexity of this compound is influenced by the possibility of amino-imino tautomerism and conformational changes arising from the internal rotation of the amino group. researchgate.netelsevierpure.com Theoretical investigations proposed nine potential structures for the molecule. researchgate.netelsevierpure.com
Computational studies using DFT-B3LYP calculations indicated that the non-planar amino form (with C1 symmetry) is the most stable conformer, possessing the least energy and real vibrational frequencies. researchgate.netelsevierpure.com This finding suggests that in the solid state, the molecule preferentially adopts this specific amino-tautomer conformation over the imino forms. researchgate.netelsevierpure.com The presence of four distinct stretches for the NH₂ group in the vibrational spectra provided strong evidence for a specific supramolecular arrangement in the solid state, which is further elucidated by crystallographic studies. researchgate.netelsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool for the complete structural confirmation of this compound. Both experimental and theoretical approaches have been utilized to analyze its structure.
Calculations of ¹H and ¹³C NMR chemical shifts were performed using the gauge-invariant atomic orbital (GIAO) method, providing theoretical values to compare against experimental data. researchgate.net Experimentally, ¹H, ¹³C, APT (Attached Proton Test), and HETCOR (Heteronuclear Correlation) NMR experiments were conducted on the compound dissolved in a DMSO solution to fully assign the proton and carbon signals and confirm the connectivity of the molecular framework. researchgate.net Additionally, solid-state analysis using ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR was performed to investigate the compound's structure in the solid phase. researchgate.net These comprehensive NMR studies are essential for verifying the chemical structure and assessing the purity of the synthesized compound.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides definitive evidence of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular and Supramolecular Architectures
Analysis based on single-crystal X-ray diffraction data for this compound has been instrumental in understanding its solid-state architecture. researchgate.netelsevierpure.com The crystallographic data supports the existence of a dimeric structure, indicating the presence of two molecules per unit cell. researchgate.netelsevierpure.com This supramolecular arrangement is a key feature of its solid-state packing. The formation of such assemblies is dictated by specific intermolecular forces. researchgate.netelsevierpure.com
Analysis of Intermolecular Interactions, including Hydrogen Bonding and Dimer Formation
The primary intermolecular interaction responsible for the formation of the dimeric structure in the crystal lattice is hydrogen bonding. The amino group (-NH₂) of one molecule acts as a hydrogen bond donor, interacting with electronegative atoms on an adjacent molecule. The observation of four distinct N-H stretching bands in the infrared spectra is a characteristic feature that supports the presence of two non-equivalent N-H bonds involved in a well-defined, hydrogen-bonded dimer. researchgate.netelsevierpure.com
This dimer formation is a critical aspect of the compound's supramolecular chemistry, influencing its physical properties. The investigation of this dimeric structure was further supported by solid-state computations using CASTEP, which complemented the experimental X-ray data and vibrational spectroscopy findings. researchgate.netelsevierpure.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies on 4 Amino 3 Chloro 2,5,6 Trifluoropyridine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Characterization
Density Functional Theory has become a principal method for quantum chemical calculations in materials science and chemistry. Its application to 4-Amino-3-chloro-2,5,6-trifluoropyridine enables a precise characterization of its fundamental properties.
Theoretical studies have explored various possible structures for this compound, considering tautomerism (amino-imino) and conformational changes arising from the internal rotation of the amino group. researchgate.net Computational models, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), have been employed to determine the most stable geometric configuration. researchgate.net These calculations have indicated that the non-planar amino form (with C1 symmetry) is the most energetically favorable structure. researchgate.net The optimization process involves calculating the molecule's energy at various geometries to find the one with the minimum energy, which corresponds to the most stable structure.
Interactive Table: Optimized Geometric Parameters (Calculated) Note: The following data is representative of typical DFT calculation outputs for similar molecules and is provided for illustrative purposes.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Cl | 1.72 Å |
| Bond Length | C-F | 1.34 Å |
| Bond Length | C-N (ring) | 1.33 Å |
| Bond Length | C-N (amino) | 1.38 Å |
| Bond Angle | N-C-C | 123° |
| Bond Angle | C-C-Cl | 119° |
DFT calculations are instrumental in predicting the vibrational frequencies of molecules. For this compound, theoretical vibrational wavenumbers have been calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov This comparative analysis is crucial for the accurate assignment of vibrational modes. Normal coordinate analysis (NCA) and potential energy distribution (PED) calculations, based on the theoretical force field, help in assigning the observed spectral bands to specific molecular motions, such as C-F and C-Cl stretching and bending vibrations. researchgate.net
Interactive Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) Note: This table illustrates the typical correlation between calculated and observed frequencies.
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (FT-IR) | Experimental Frequency (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric) | 3550 | 3545 | 3548 |
| N-H Stretch (symmetric) | 3450 | 3448 | 3452 |
| C=C/C=N Ring Stretch | 1620 | 1615 | 1618 |
| C-F Stretch | 1350 | 1345 | 1348 |
Frontier Molecular Orbital (FMO) Analysis: High Occupied Molecular Orbital (HOMO) and Low Unoccupied Molecular Orbital (LUMO) Energy Profiling
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net For this compound, a high HOMO energy level suggests a strong potential for electron donation. researchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net These parameters are calculated using the same DFT methods as for geometry optimization. researchgate.net
Interactive Table: FMO Energy Profile Note: Representative values based on DFT calculations for similar halogenated pyridines.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Atomic Charge Distribution Analysis: Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is critical for predicting its reactive sites. Natural Population Analysis (NPA) provides a method for calculating the atomic charges, offering a picture of the charge distribution. researchgate.net The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. researchgate.netresearchgate.net For this compound, MEP maps reveal regions of negative potential (in red), typically associated with electronegative atoms like nitrogen and fluorine, which are susceptible to electrophilic attack. Regions of positive potential (in blue) indicate areas prone to nucleophilic attack. researchgate.netresearchgate.net
Solid-State Computational Methodologies for Crystalline Forms and Assemblies
To understand the properties of this compound in its solid state, computational methodologies like those implemented in CASTEP can be used. researchgate.net These methods perform DFT calculations on the crystalline structure, taking into account the periodic nature of the crystal lattice. Such studies can investigate intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal. mdpi.com Based on X-ray crystallography data that may suggest the presence of multiple molecules per unit cell, solid-state computations can be used to investigate the formation of dimers or other molecular assemblies and their effect on the vibrational spectra. researchgate.net
Reactivity and Reaction Mechanisms of 4 Amino 3 Chloro 2,5,6 Trifluoropyridine
Nucleophilic Substitution Reactions of Halogen Atoms on the Pyridine (B92270) Ring
The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is significantly enhanced by the presence of strongly electron-withdrawing halogen atoms. In 4-Amino-3-chloro-2,5,6-trifluoropyridine, the halogen atoms can act as leaving groups when the ring is attacked by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Regioselectivity and Stereoselectivity in Nucleophilic Substitution Pathways
The regioselectivity of nucleophilic attack on the polyhalogenated pyridine ring is a critical aspect of its chemistry. For pyridine derivatives, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a stabilization that is not possible for attack at the C3 (β) position. wayne.edu
In highly fluorinated pyridines, such as pentafluoropyridine (B1199360), nucleophilic substitution occurs almost exclusively at the C4 position under mild conditions. nih.gov This is attributed to the C4 position being the most electron-deficient and the resulting intermediate being the most stable. For this compound, the C4 position is already occupied by the amino group. Therefore, nucleophilic attack will be directed to the remaining halogen-substituted positions, primarily the C2 and C6 positions. The fluorine atoms are generally better leaving groups than chlorine in activated SNAr reactions, further directing substitution to the C2, C5, or C6 positions. However, the precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Stereoselectivity is not typically a factor in these substitution reactions as the aromatic ring is planar and the attack does not create a chiral center unless the nucleophile itself is chiral.
Influence of Existing Substituents on Reaction Rates and Mechanistic Pathways
The substituents on the pyridine ring have a profound effect on the rate and mechanism of nucleophilic substitution.
Halogen Atoms (F, Cl): The fluorine and chlorine atoms are strongly electron-withdrawing through their inductive effects, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. They serve as the leaving groups in these reactions. The typical leaving group ability in activated SNAr systems is F > Cl > Br > I. cardiff.ac.uk
| Substituent | Position | Electronic Effect | Influence on SNAr |
|---|---|---|---|
| Amino (-NH₂) | C4 | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall deactivating for nucleophilic attack on the ring, but can stabilize intermediates. |
| Fluoro (-F) | C2, C5, C6 | Strongly electron-withdrawing (inductive) | Strongly activating for SNAr; excellent leaving group. |
| Chloro (-Cl) | C3 | Strongly electron-withdrawing (inductive) | Activating for SNAr; good leaving group (typically poorer than F). |
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring, replacing a hydrogen atom. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. mdpi.com This makes pyridine and its derivatives significantly less reactive towards electrophiles than benzene. daneshyari.comsemanticscholar.org
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound can involve either the pyridine ring, the amino substituent, or the halogen atoms.
Oxidation: The amino group is susceptible to oxidation. Aromatic amines can be oxidized to the corresponding nitro compounds using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or pertrifluoroacetic acid. researchgate.net It is plausible that the amino group on the title compound could be oxidized to a nitro group under similar conditions, although the electron-deficient nature of the ring might influence the reaction's feasibility. Another common oxidative transformation for pyridines is the formation of N-oxides by reaction with peroxy acids like m-CPBA. researchgate.net This converts the pyridine nitrogen into an N-oxide, which can alter the reactivity of the ring. Additionally, oxidative coupling reactions involving the amino group are known for aminopyridines, often catalyzed by transition metals, leading to the formation of larger, coupled structures. organic-chemistry.org
Reduction: The halogen substituents on the pyridine ring can be removed via reduction, a process known as hydrodehalogenation. This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. nih.gov For polyhalogenated pyridines, this process can sometimes be selective, depending on the catalyst and reaction conditions. Such reactions effectively replace the halogen atom with a hydrogen atom. Catalytic reduction of various halopyridines under specific conditions using copper(I) benzoate (B1203000) has also been reported. acs.orgacs.org These reductive dehalogenation methods offer a pathway to synthesize less halogenated derivatives from the parent compound.
Cycloaddition Reactions and Heterocycle Annulation Utilizing this compound or its Precursors
The highly substituted and electron-deficient nature of the pyridine ring in this compound suggests potential utility in cycloaddition and annulation reactions for the construction of more complex heterocyclic systems.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wordpress.com Electron-deficient alkenes are excellent dienophiles in these reactions. Given the electron-withdrawing nature of the fluoro and chloro substituents, the C5-C6 double bond of the pyridine ring could potentially act as a dienophile in reactions with electron-rich dienes. Conversely, polyfluorinated dienes are known to participate in Diels-Alder reactions with dienophiles like nitriles, leading to the formation of bicyclic adducts which can then aromatize to substituted pyridines. researchgate.net This suggests that precursors to the title compound could be involved in such synthetic strategies.
Heterocycle Annulation: Annulation refers to the formation of a new ring fused to an existing one. The amino group of this compound provides a reactive handle for building fused heterocyclic systems. For instance, aminopyridines can react with various bielectrophilic reagents to construct fused pyrazolo[3,4-b]pyridines, pyridopyrimidines, and other important heterocyclic scaffolds. researchgate.netresearchgate.net The reaction typically involves the amino group and an adjacent ring carbon acting as a binucleophile to react with a three-carbon electrophilic partner, leading to the formation of a new six-membered ring.
Derivatization via the Amino Group: Amidation, Alkylation, and Arylation Reactions for Scaffold Modification
The primary amino group at the C4 position is a key site for molecular diversification, allowing for a wide range of modifications through amidation, alkylation, and arylation reactions.
Amidation: The amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The resulting N-(3-chloro-2,5,6-trifluoropyridin-4-yl)amides are stable derivatives that can introduce a variety of functional groups onto the core scaffold.
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, direct alkylation of aminopyridines can sometimes be challenging due to the competing reactivity of the pyridine ring nitrogen. A common strategy involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. wayne.edu Another approach is to first protect the amino group (e.g., as a Boc-carbamate), deprotonate with a strong base, and then react with an alkylating agent. daneshyari.com
Arylation: The formation of a C-N bond between the amino group and an aryl group is a powerful method for scaffold elaboration. This can be achieved through transition-metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of the aminopyridine with an aryl halide, typically at elevated temperatures. Modern protocols often use ligands to facilitate the reaction under milder conditions. organic-chemistry.org
Buchwald-Hartwig Amination: This is a more versatile and widely used palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. It tolerates a wide range of functional groups and generally proceeds under milder conditions than the Ullmann reaction, making it a powerful tool for synthesizing N-aryl derivatives of this compound. semanticscholar.org
| Reaction Type | Reagents | Product Type | Key Methodologies |
|---|---|---|---|
| Amidation | Acyl Halides, Anhydrides, Carboxylic Acids | N-(Pyridin-4-yl)amides | Direct acylation, Peptide coupling |
| Alkylation | Alkyl Halides, Aldehydes/Ketones | N-Alkyl-4-aminopyridines | Direct alkylation, Reductive amination |
| Arylation | Aryl Halides, Aryl Triflates | N-Aryl-4-aminopyridines | Ullmann Condensation (Cu-catalyzed), Buchwald-Hartwig Amination (Pd-catalyzed) |
Advanced Applications in Organic Synthesis and Chemical Sciences
4-Amino-3-chloro-2,5,6-trifluoropyridine as a Key Intermediate in the Synthesis of Highly Functionalized Pyridine (B92270) Derivatives
The strategic arrangement of substituents on the this compound ring makes it a versatile precursor for complex pyridine derivatives. The fluorine atoms activate the pyridine core for nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone for introducing further complexity. The chlorine and fluorine atoms can be selectively displaced by various nucleophiles under controlled conditions, allowing for the stepwise construction of polysubstituted pyridines.
The amino group not only influences the regioselectivity of these substitution reactions but also serves as a handle for further derivatization. It can be acylated, alkylated, or transformed into other functional groups, providing another layer of synthetic versatility. This reactivity profile allows chemists to use this compound as a scaffold to build a library of pyridine compounds with tailored electronic and steric properties. For instance, its use in the synthesis of hypsochromic dyes has been noted, where the unique electronic nature of the substituted pyridine ring is harnessed to achieve specific light absorption and emission properties. biosynth.com
Synthetic Utility in the Development of Advanced Agrochemical Precursors and Analogues
The pyridine moiety is a critical component in a significant number of modern pesticides, including herbicides, fungicides, and insecticides. google.com The incorporation of fluorine atoms often enhances the efficacy and metabolic stability of these active ingredients. While direct synthetic routes using this compound are not extensively documented in publicly available literature, its structural motifs are present in advanced agrochemical compounds.
For example, related structures like 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates are patented herbicides. google.com These molecules are synthesized through multi-step sequences that build complexity onto a highly halogenated pyridine core. The synthesis of such compounds highlights the agrochemical industry's interest in pyridine rings with this type of substitution pattern (amino, chloro, and fluoro groups), suggesting the potential of this compound as a valuable, albeit specialized, starting material or intermediate for the discovery of new crop protection agents. The development of herbicides like 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid, derived from related polychlorinated pyridine intermediates, further underscores the importance of this class of compounds in agriculture. jk-sci.com
Table 1: Examples of Structurally Related Pyridine-Based Agrochemicals This table is illustrative of the types of functionalized pyridines used in agrochemicals and does not imply direct synthesis from this compound.
| Agrochemical Class | Example Compound/Precursor | Key Structural Features |
|---|---|---|
| Herbicides | 4-amino-3-chloro-5-fluoro-6-(aryl)picolinate | Amino, Chloro, Fluoro, Aryl |
| Herbicides | 4-amino-3-chloro-5-fluoro-6-(alkyl)picolinate | Amino, Chloro, Fluoro, Alkyl |
Role as a Building Block in the Synthesis of Novel Pharmaceutical Compounds and their Derivatives
The synthesis of pharmaceutical agents often relies on the use of highly functionalized heterocyclic intermediates. Fluorinated pyridines are of particular interest due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of this compound offers a unique starting point for creating novel pharmaceutical scaffolds.
While specific examples of marketed drugs derived directly from this compound are scarce in the literature, its potential is evident. The reactive nature of the compound allows for its incorporation into larger, more complex molecules through reactions like nucleophilic substitution or cross-coupling. The amino group can act as a key pharmacophoric feature or be used to link the pyridine ring to other molecular fragments. The development of drugs often involves screening libraries of compounds, and versatile building blocks like this compound are valuable for generating the chemical diversity needed in such discovery efforts.
Exploration of this compound and its Derivatives in Materials Science, including Corrosion Inhibition Studies
In materials science, organic compounds are explored for a wide range of applications, from electronic materials to protective coatings. Pyridine derivatives, in particular, have been extensively studied as corrosion inhibitors for various metals and alloys, especially for carbon steel in acidic environments. Their effectiveness stems from the ability of the pyridine ring's nitrogen atom and other heteroatoms to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
The adsorption is often facilitated by the presence of pi-electrons in the aromatic ring and lone pair electrons on heteroatoms (like N, O, S) which can coordinate with the vacant d-orbitals of the metal. Research has shown that pyridine-based compounds can achieve high inhibition efficiencies. jk-sci.comepo.org The efficiency of these inhibitors is highly dependent on their molecular structure, including the nature and position of substituents.
While studies specifically focused on this compound are not prominent, its structural features suggest it could be a candidate for such applications. The multiple heteroatoms (one nitrogen in the ring, one in the amino group, fluorine, and chlorine) provide numerous potential sites for adsorption onto a metal surface. Computational studies using Density Functional Theory (DFT) on other pyridine derivatives have been employed to predict their anticorrosion potential by calculating quantum chemical variables like HOMO-LUMO energy gaps, electronegativity, and the fraction of electrons transferred. Such theoretical studies could elucidate the potential of this compound and its derivatives as effective corrosion inhibitors.
Table 2: Quantum Chemical Parameters Used to Evaluate Corrosion Inhibitors
| Parameter | Symbol | Significance in Corrosion Inhibition |
|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | Higher values correlate with a greater tendency to donate electrons to the metal surface. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Lower values indicate a greater ability to accept electrons from the metal surface. |
| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |
| Electronegativity | χ | Indicates the electron-attracting power of the molecule. |
| Global Hardness | η | Measures the resistance to change in electron distribution. Softer molecules are generally more reactive. |
Future Directions and Emerging Research Avenues for Polyhalogenated Aminopyridines
Development of Novel Synthetic Methodologies and Catalytic Approaches for Enhanced Efficiency
The synthesis of polyhalogenated aminopyridines is moving beyond traditional methods towards more efficient, selective, and environmentally benign processes. acs.orgnih.gov A key focus is the development of novel catalytic systems that can operate under milder conditions, reduce waste, and offer higher yields. Current research has demonstrated the utility of palladium-catalyzed coupling processes to transform pentafluoropyridine (B1199360) into various multi-substituted derivatives. rsc.org However, the high cost and potential toxicity of precious metal catalysts are driving the exploration of low-cost, earth-abundant metal catalysts and even metal-free reaction pathways. acs.orgnih.gov
One promising avenue is the base-promoted selective amination of polyhalogenated pyridines using water as a solvent, which offers a greener alternative to conventional organic solvents. acs.orgnih.gov Mechanistic studies suggest these reactions can proceed through pathways like the dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which then acts as the nucleophile. acs.orgnih.gov Another approach involves the one-pot amination of pyridine-N-oxides, which provides a mild alternative to traditional SNAr chemistry and is effective for a variety of amines. nih.gov
Future methodologies will likely focus on:
C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach by avoiding the need for pre-functionalized substrates.
Photoredox Catalysis: Visible-light-induced reactions provide an eco-friendly method for forming C-N bonds under mild conditions. mdpi.com
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.
These advancements aim to create more practical and sustainable routes to complex pyridine (B92270) derivatives, making them more accessible for diverse applications. nih.gov
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and achieving desired outcomes. The application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is transforming the study of chemical kinetics and pathways. perkinelmer.comnih.gov Techniques like FlowNMR spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy coupled with stopped-flow systems allow chemists to observe reactive intermediates and track the consumption of reactants and formation of products as the reaction happens. perkinelmer.comrsc.org
Recent studies have utilized ultrafast multidimensional NMR spectroscopy to perform real-time 2D dynamic analysis of complex organic reactions, revealing previously undetected intermediates. nih.gov For fluorinated compounds specifically, 19F NMR offers a highly sensitive probe for monitoring reaction progress and optimizing conditions to reduce environmental impact. magritek.com These methods provide a wealth of kinetic and structural data that is often inaccessible through traditional offline analysis. nih.govmagritek.com
Future research will likely see increased integration of:
Raman and Infrared Spectroscopy: These vibrational techniques provide detailed structural information about molecules in the reaction mixture. mdpi.com
Mass Spectrometry: Real-time mass spectrometry can track the evolution of different species throughout a reaction, aiding in the identification of intermediates and byproducts.
Computational Chemistry: Combining experimental spectroscopic data with computational modeling (e.g., DFT calculations) can provide a more complete picture of reaction energy profiles and transition states, validating proposed mechanisms. nih.gov
By combining these powerful analytical tools, researchers can gain unprecedented mechanistic insights, leading to the rational design of more efficient and selective syntheses for polyhalogenated aminopyridines. nih.govnih.gov
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Compound Design
Beyond reaction prediction, generative AI models are being used for de novo compound design. springernature.comnih.gov By learning from the structures of known bioactive molecules, these models can propose novel chemical structures based on the 4-amino-3-chloro-2,5,6-trifluoropyridine scaffold that are optimized for specific properties, such as binding affinity to a biological target or desirable physicochemical characteristics. springernature.comikprress.org This approach accelerates the early stages of drug discovery and materials science. nih.gov
| Application Area | AI/ML Technique | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Neural Networks, Random Forest | Predicts product structure, reaction yield, and selectivity, reducing trial-and-error experimentation. | cam.ac.ukeurekalert.orgchemeurope.com |
| Retrosynthesis Planning | Neural-Symbolic Machine Learning | Suggests optimal synthetic routes to complex target molecules. | arxiv.org |
| De Novo Compound Design | Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs) | Generates novel molecules with desired property profiles for drug discovery or materials science. | springernature.comnih.gov |
| Property Prediction | Deep Neural Networks (DNNs) | Predicts physicochemical and ADMET properties of new compounds before synthesis. | nih.gov |
Design and Synthesis of New Bioactive Agents Based on the this compound Scaffold
The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs. drugbank.comnih.gov The unique electronic properties conferred by the halogen substituents in this compound make it an attractive scaffold for developing new therapeutic agents. Fluorine atoms, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com
This scaffold is being explored for a range of therapeutic targets. Substituted aminopyridines have shown promise as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases. nih.gov Furthermore, the aminopyridine core is of great interest in the design of drugs against neglected tropical diseases (NTDs) caused by protozoan parasites like Trypanosoma cruzi and Leishmania species. nih.govtandfonline.com The inclusion of the aminopyridine structure can improve aqueous solubility and metabolic stability, key properties for effective drug candidates. nih.gov
Future research will focus on leveraging the polyhalogenated aminopyridine scaffold to:
Develop kinase inhibitors for oncology by exploiting specific interactions within ATP-binding sites.
Design novel central nervous system (CNS) agents, where the modulation of lipophilicity by fluorine can be critical for blood-brain barrier penetration.
Create new anti-infective agents that can overcome existing resistance mechanisms.
The systematic exploration of structure-activity relationships (SAR) for derivatives of this compound will be essential for identifying new lead compounds with enhanced potency and selectivity.
Exploration of this compound in Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties. hhu.de This is achieved by controlling the intermolecular interactions that govern how molecules pack in the solid state. Polyhalogenated compounds like this compound are particularly interesting for crystal engineering due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. nih.govmdpi.com
Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site (such as the nitrogen atom of a pyridine ring), is a powerful and directional tool for constructing supramolecular assemblies. nih.govmdpi.com The presence of multiple halogen atoms (Cl and F) and hydrogen bond donors/acceptors (the amino group and pyridine nitrogen) on the this compound molecule allows for the formation of complex and predictable multi-dimensional networks. nih.govmdpi.com
Emerging research in this area includes:
Co-crystal Formation: Combining this compound with other molecules (co-formers) to create new crystalline materials with tailored properties, such as enhanced solubility or modified optical characteristics. mdpi.com
Polymorphism Studies: Investigating how different crystallization conditions can lead to different crystal packing arrangements (polymorphs) of the same compound, which can have distinct properties.
Functional Materials: Designing materials with specific functions, such as birefringence for optical applications, by controlling the arrangement of pyridine derivatives in the crystal lattice. rsc.org
Q & A
Q. What are the optimal synthetic routes for 4-amino-3-chloro-2,5,6-trifluoropyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and amination of fluorinated pyridine precursors. For example, thermal substitution reactions using azide intermediates (e.g., 4-azido-3-chloro-2,5,6-trifluoro-pyridine) have been reported, where controlled heating (80–120°C) in inert solvents like THF or DMF yields the target amine . Key factors include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard codes : Classified as harmful (Xn) with risks R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .
- PPE : Use nitrile gloves, FFP3 respirators, and fume hoods for powder handling.
- Decomposition : Avoid strong oxidizers; thermal decomposition releases toxic HF and Cl gases .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution but deactivate it for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -NH) to facilitate regioselective functionalization .
- Microwave-assisted synthesis : Enhances reaction rates for sluggish transformations (e.g., Buchwald-Hartwig amination) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?
Methodological Answer:
Q. How can researchers leverage the compound’s halogen substituents for derivatization?
Methodological Answer:
- Chlorine displacement : Replace -Cl with -SH or -OR groups via SNAr reactions using NaSH or alkoxides .
- Fluorine retention : Fluorine’s strong C-F bond allows selective functionalization at other positions .
Q. What analytical techniques quantify trace degradation products in long-term stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
